3-(Iodomethyl)-1-methyl-piperidine hydrochloride 3-(Iodomethyl)-1-methyl-piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18641441
InChI: InChI=1S/C7H14IN.ClH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H
SMILES:
Molecular Formula: C7H15ClIN
Molecular Weight: 275.56 g/mol

3-(Iodomethyl)-1-methyl-piperidine hydrochloride

CAS No.:

Cat. No.: VC18641441

Molecular Formula: C7H15ClIN

Molecular Weight: 275.56 g/mol

* For research use only. Not for human or veterinary use.

3-(Iodomethyl)-1-methyl-piperidine hydrochloride -

Specification

Molecular Formula C7H15ClIN
Molecular Weight 275.56 g/mol
IUPAC Name 3-(iodomethyl)-1-methylpiperidine;hydrochloride
Standard InChI InChI=1S/C7H14IN.ClH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H
Standard InChI Key MIMUQOBLIVSNMC-UHFFFAOYSA-N
Canonical SMILES CN1CCCC(C1)CI.Cl

Introduction

Structural and Chemical Identity

Molecular Characterization

The compound’s IUPAC name, 3-(iodomethyl)-1-methylpiperidine hydrochloride, reflects its piperidine backbone substituted with a methyl group at the 1-position and an iodomethyl group at the 3-position, neutralized by hydrochloric acid . The SMILES notation CN1CCCC(CI)C1.[H]Cl\text{CN1CCCC(CI)C1.[H]Cl} clarifies its stereoelectronic configuration, while the molecular formula C7H15ClIN\text{C}_7\text{H}_{15}\text{ClIN} confirms the inclusion of iodine and chlorine atoms .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2725791-08-0
Molecular Weight275.56 g/mol
Purity95%
IUPAC Name3-(iodomethyl)-1-methylpiperidine hydrochloride
SMILESCN1CCCC(CI)C1.[H]Cl

Related Compounds

The free base form, 3-iodo-1-methylpiperidine (CAS 1353944-56-5, PubChem CID 66569181), lacks the hydrochloride counterion and exhibits a molecular formula of C6H12IN\text{C}_6\text{H}_{12}\text{IN} with a molecular weight of 225.07 g/mol . Comparative analysis highlights the hydrochloride’s enhanced stability, as the free base is more prone to decomposition under ambient conditions .

Synthetic Pathways

Direct Alkylation of Piperidine

A common route involves the alkylation of 1-methylpiperidine with iodomethane. This method typically employs polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), with sodium hydride as a base to deprotonate the piperidine nitrogen . For example, U.S. Patent 7,041,826B2 details analogous methylation steps using methyl iodide in DMF, achieving high yields of N-methylated products .

Reductive Amination

Alternative approaches leverage reductive amination of ketone precursors. Lithium aluminium hydride (LiAlH4_4) in THF has been used to reduce imine intermediates, as demonstrated in the synthesis of structurally related piperazine derivatives . This method ensures selective reduction while preserving the iodomethyl group’s integrity.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
MethylationMethyl iodide, NaH, DMF, 10–25°C85–90%
ReductionLiAlH4_4, THF, reflux75–80%
Salt FormationHCl in diethyl ether>95%

Purification and Isolation

Post-synthesis, the hydrochloride salt is isolated via acid-base extraction. Adjusting the pH to 11–12 with aqueous sodium hydroxide precipitates the free base, which is then extracted into toluene or methylene chloride . Subsequent treatment with hydrochloric acid in diethyl ether yields the crystalline hydrochloride form .

Reactivity and Applications

Alkylation Reactions

The iodomethyl group serves as a potent alkylating agent, facilitating nucleophilic substitutions in cross-coupling reactions. For instance, Fe-catalyzed Kumada-type couplings, as described in Supporting Information by Guisán-Ceinos et al., utilize iodinated precursors to form carbon-carbon bonds . This reactivity positions the compound as a candidate for synthesizing complex alkylated amines.

Pharmaceutical Intermediates

Piperidine derivatives are pivotal in drug discovery, particularly for central nervous system (CNS) agents. The compound’s structure aligns with intermediates used in antidepressants like Mirtazapine, where piperazine analogues undergo similar functionalization . Its iodomethyl group may also enable radioiodination for diagnostic imaging.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct 1H^1\text{H} NMR data for the hydrochloride is unavailable, related compounds exhibit characteristic peaks:

  • 1-Methyl-3-phenylpiperazine: δ\delta 2.31 ppm (N–CH3_3), 3.85–3.89 ppm (piperidine H) .

  • 3-Iodo-1-methylpiperidine: Predicted deshielding of C3 protons due to iodine’s electronegativity .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the free base (C6H12IN\text{C}_6\text{H}_{12}\text{IN}) would show a molecular ion at m/z 225.07, with fragmentation patterns indicative of C–I bond cleavage .

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